molecular formula C10H14FN3O2 B13703566 N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine

N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine

Cat. No.: B13703566
M. Wt: 227.24 g/mol
InChI Key: LXJMYIRYWGPGOC-UHFFFAOYSA-N
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Description

N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine is an organic compound that features a fluorinated nitrophenyl group attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine typically involves the reaction of 2-fluoro-4-nitroaniline with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine exerts its effects involves interactions with specific molecular targets. The fluorinated nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-4-nitrophenyl)piperazine
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Uniqueness

N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine is unique due to its specific combination of a fluorinated nitrophenyl group and an ethanediamine backbone. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H14FN3O2

Molecular Weight

227.24 g/mol

IUPAC Name

N-(2-fluoro-4-nitrophenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H14FN3O2/c1-13(2)6-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3

InChI Key

LXJMYIRYWGPGOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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